N-[(2Z)-6-chloro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(phenylsulfanyl)propanamide
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Overview
Description
N-[(2Z)-6-chloro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(phenylsulfanyl)propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzothiazole ring, a phenylsulfanyl group, and an ethoxyethyl side chain. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-6-chloro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(phenylsulfanyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Ethoxyethyl Side Chain: The ethoxyethyl group can be introduced via an alkylation reaction using ethyl bromoacetate in the presence of a base such as potassium carbonate.
Chlorination: The chlorination of the benzothiazole ring can be achieved using thionyl chloride or phosphorus pentachloride.
Formation of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction using thiophenol and a suitable leaving group.
Final Coupling Step: The final step involves the coupling of the chlorinated benzothiazole intermediate with the phenylsulfanyl propanamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-6-chloro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(phenylsulfanyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, potassium carbonate, dimethylformamide.
Coupling: Palladium catalysts, boronic acids, toluene, base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Amino or thiol-substituted benzothiazole derivatives.
Coupling: Biaryl derivatives.
Scientific Research Applications
N-[(2Z)-6-chloro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(phenylsulfanyl)propanamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-6-chloro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
N-[(2Z)-6-chloro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(phenylsulfanyl)propanamide can be compared with other similar compounds, such as:
6-Chloro-N-(2-ethoxyethyl)-3-pyridazinecarboxamide: Similar in structure but with a pyridazine ring instead of a benzothiazole ring.
5-Chloro-N-{2-[4-(2-ethoxyethyl)-2,3-dimethylphenoxy]ethyl}-6-ethylpyrimidin-4-amine: Contains a pyrimidine ring and different substituents.
N-[2-(4-chlorophenyl)ethyl]hydrazinecarboxamide: Similar functional groups but different core structure.
Properties
IUPAC Name |
N-[6-chloro-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2S2/c1-2-25-12-11-23-17-9-8-15(21)14-18(17)27-20(23)22-19(24)10-13-26-16-6-4-3-5-7-16/h3-9,14H,2,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCTTXPEGISKCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)CCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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